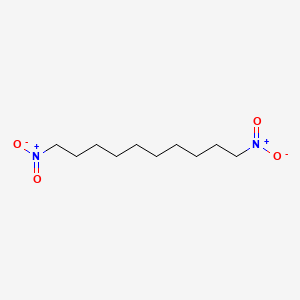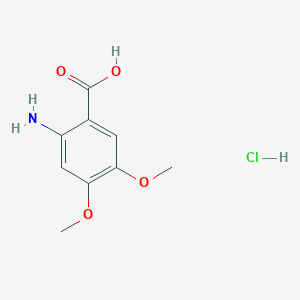
Benzoic acid, 2-amino-4,5-dimethoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-amino-4,5-dimethoxy-, hydrochloride: is a chemical compound with the molecular formula C9H12ClNO4. It is a derivative of benzoic acid, characterized by the presence of amino and methoxy groups on the benzene ring, along with a hydrochloride salt. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-amino-4,5-dimethoxy-, hydrochloride typically involves the following steps:
Nitration: The starting material, 2,4-dimethoxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting 2-amino-4,5-dimethoxybenzoic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzoic acid, 2-amino-4,5-dimethoxy-, hydrochloride can undergo oxidation reactions, where the amino group can be oxidized to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, such as converting the amino group to an amine or other reduced forms.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Products include nitro derivatives or other oxidized forms.
Reduction: Products include amine derivatives or other reduced forms.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Benzoic acid, 2-amino-4,5-dimethoxy-, hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in drug development. Its derivatives are explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. It is also employed in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-amino-4,5-dimethoxy-, hydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups on the benzene ring play a crucial role in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparaison Avec Des Composés Similaires
- 4,5-Dimethoxyanthranilic acid
- 6-Aminoveratric acid
- 2-Amino-4,5-dimethylbenzoic acid
Comparison: Benzoic acid, 2-amino-4,5-dimethoxy-, hydrochloride is unique due to the presence of both amino and methoxy groups on the benzene ring, along with the hydrochloride salt. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications. Similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
89847-71-2 |
|---|---|
Formule moléculaire |
C9H12ClNO4 |
Poids moléculaire |
233.65 g/mol |
Nom IUPAC |
2-amino-4,5-dimethoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO4.ClH/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2;/h3-4H,10H2,1-2H3,(H,11,12);1H |
Clé InChI |
LUGHKFPFTDUIQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)O)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


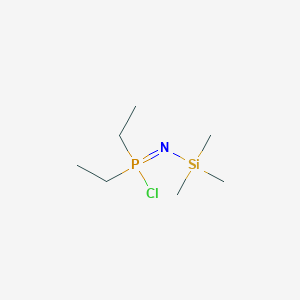
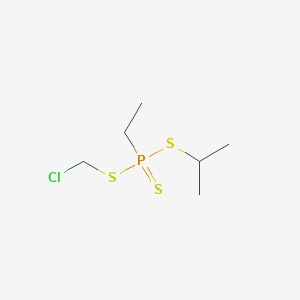
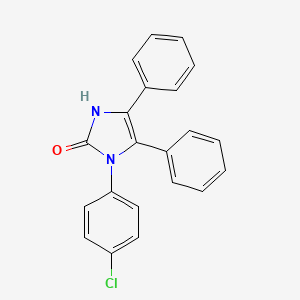
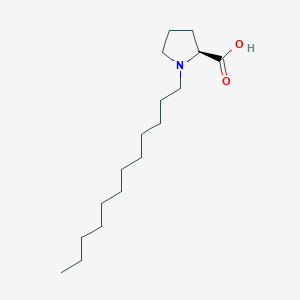
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
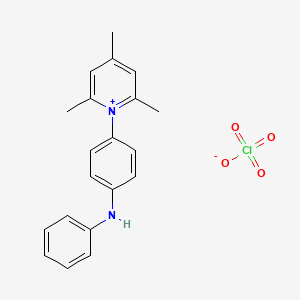


![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)

![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)

